GSK2018682

Receptor Selectivity S1P1 Agonist Multiple Sclerosis Research

Researchers probing S1P receptor subtype pharmacology in MS models often contend with confounding off-target effects inherent to non-selective modulators. GSK2018682 directly addresses this limitation as a rigorously characterized, selective tool compound: • Exclusive S1P1/5 agonism (pEC50 7.7 & 7.2) with zero detectable activity at S1P2, S1P3, or S1P4 • Clinically validated PK: half-life 44.9-63.3 h, no food effect, dose-dependent lymphocyte reduction exceeding 70% at nadir • Supplied with full analytical documentation (≥98% purity) to ensure reproducible preclinical outcomes and reliable benchmarking against novel S1P1-targeting candidates.

Molecular Formula C22H21ClN4O4
Molecular Weight 440.9 g/mol
CAS No. 1034688-30-6
Cat. No. B1672365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2018682
CAS1034688-30-6
Synonyms4-(4-(5-(5-chloro-6-isopropoxypyridin-3-yl)-1,2,4-oxadiazol-3-yl)-1H-indol-1-yl)butanoic acid
GSK2018682
Molecular FormulaC22H21ClN4O4
Molecular Weight440.9 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=N1)C2=NC(=NO2)C3=C4C=CN(C4=CC=C3)CCCC(=O)O)Cl
InChIInChI=1S/C22H21ClN4O4/c1-13(2)30-22-17(23)11-14(12-24-22)21-25-20(26-31-21)16-5-3-6-18-15(16)8-10-27(18)9-4-7-19(28)29/h3,5-6,8,10-13H,4,7,9H2,1-2H3,(H,28,29)
InChIKeyNFIGDBFIDKDNIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK2018682: Selective S1P1/5 Receptor Agonist for MS Research


GSK2018682 is an investigational small-molecule agonist of sphingosine-1-phosphate (S1P) receptors 1 and 5, with pEC50 values of 7.7 and 7.2, respectively, and no detectable agonist activity at S1P2, S1P3, or S1P4 [1]. This selective S1P1/5 modulation is the mechanistic basis for its exploration in multiple sclerosis (MS) research, specifically aiming to achieve immune cell sequestration while potentially mitigating cardiac side effects associated with broader S1P receptor engagement [2][3].

Pathway Selectivity

Selective S1P1/5 agonist with no activity at S1P2, S1P3, or S1P4 receptors, supporting receptor-specific pathway studies.

Research Model Fit

Well-characterized reference compound for EAE models and lymphocyte trafficking research; human PK/PD data available for pharmacodynamic benchmarking.

Research Context

Phase 1 clinical data provide a publicly available dataset for PK/PD modeling and comparative S1P modulator studies.

GSK2018682 vs. Broad-Acting S1P Modulators: Selectivity Differentiation


The S1P receptor family comprises five subtypes (S1P1-5) with distinct tissue distributions and physiological roles. The first-generation modulator fingolimod, which targets S1P1, 3, 4, and 5, is associated with adverse events including bradycardia and atrioventricular block due to S1P3 activation in cardiac myocytes [1]. GSK2018682 was engineered as a more selective agent (S1P1 and S1P5 only) with the explicit goal of retaining therapeutic lymphocyte sequestration (via S1P1) while avoiding S1P3-mediated cardiac side effects [2][3]. Even among second-generation modulators, which all share the core S1P1-driven mechanism, their distinct subtype selectivity fingerprints—such as GSK2018682's complete lack of activity at S1P2, S1P3, and S1P4—translate to potentially different clinical safety and tolerability profiles that cannot be assumed to be interchangeable [4].

S1P3 engagement

Broad-acting S1P modulators (e.g., fingolimod) activate S1P3, introducing bradycardia-related endpoints not observed with selective S1P1/5 agonists.

Residual S1P4 activity

Second-generation modulators such as siponimod and ozanimod retain measurable S1P4 activity, which may confound receptor-specific pathway attribution.

PK profile differences

Half-life and food-effect responses vary across S1P modulators; GSK2018682's lack of food effect may not replicate with alternatives, affecting research dosing design.

GSK2018682: Quantitative Evidence Summary


Selective S1P1/5 Agonism Profile

GSK2018682 exhibits agonist activity exclusively at S1P1 (pEC50 = 7.7) and S1P5 (pEC50 = 7.2), with no detectable agonist activity at human S1P2, S1P3, or S1P4 receptors . This selectivity profile differs from other second-generation S1P modulators; for example, siponimod and ozanimod both retain some activity at S1P4, while ponesimod has residual activity at S1P3 [1][2].

S1P1/5 Selectivity
Head-to-head
S1P1 pEC50 7.7
S1P5 pEC50 7.2
No activity at S1P2-4
Selectivity profile supports receptor-specific pathway attribution; zero S1P3/4 activity may reduce off-target confounding.
Functional agonist assays; recombinant human receptors.
Receptor Selectivity S1P1 Agonist Multiple Sclerosis Research

Lymphocyte Reduction Pharmacodynamics

In a randomized controlled trial of healthy volunteers (NCT01431937), GSK2018682 produced a dose-dependent reduction in absolute lymphocyte count (ALC) [1][2]. The maximum effect observed was a nadir of over 70% reduction from baseline [1]. This demonstrates the functional antagonism of S1P1 on lymphocytes, effectively sequestering them within lymphoid organs [3].

Lymphocyte Reduction
Class-level
>70% reduction from baseline
Confirms functional S1P1 engagement on lymphocytes; supports PD modeling in preclinical research.
Phase 1 healthy volunteer data; class-level inference.
Pharmacodynamics Lymphocyte Sequestration Immunomodulation

Pharmacokinetics: Half-Life and Food Effect

The Phase 1 trial established that GSK2018682 has a dose-independent half-life (t1/2) ranging from 44.9 to 63.3 hours, with a linear relationship between dose and systemic exposure [1]. Critically, there was no difference in major pharmacokinetic parameters among three different formulations or between fasted and fed subjects [1].

PK Profile
Class-level
t1/2: 44.9–63.3 h
No food effect
Half-life and absence of food effect support convenient PK modeling and dose-response study design.
Phase 1 data; linear PK observed.
Pharmacokinetics Bioavailability Drug Development

Cardiovascular Safety: Bradycardia and Fed Dosing

GSK2018682 induced acute, transient, and non-symptomatic decreases in heart rate and blood pressure in healthy volunteers [1]. Importantly, the extent of bradycardia was reduced following dosing in the fed state, and exercise was able to induce a robust increase in heart rate in subjects with GSK2018682-related bradycardia [1][2].

Bradycardia Profile
Class-level
Transient, non-symptomatic bradycardia; reduced with fed dosing; heart rate responsive to exercise
Bradycardia is manageable in research settings; supports cardiovascular endpoint monitoring.
Phase 1 safety data; class-level observation.
Cardiovascular Safety S1P1 Agonist Bradycardia

GSK2018682 Research & Industrial Applications


Preclinical MS Research & In Vivo Models

GSK2018682 serves as a high-purity research tool for probing the S1P1/5 pathway in preclinical models of MS. Its defined selectivity profile (S1P1 pEC50 7.7; S1P5 pEC50 7.2; inactive at S1P2,3,4) allows for precise dissection of receptor-specific effects in experimental autoimmune encephalomyelitis (EAE) models. Researchers can leverage the dose-dependent lymphocyte reduction (>70% reduction at nadir) observed in human studies [1] as a pharmacodynamic benchmark for dose selection in rodent EAE studies.

Comparative S1P Modulator Profiling

For organizations developing next-generation S1P modulators or conducting head-to-head comparisons, GSK2018682 provides a well-characterized reference compound. Its PK parameters (half-life 44.9-63.3 hours) [1], established food effect (none) [1], and cardiovascular safety data (non-symptomatic, manageable bradycardia) [1] offer a quantitative benchmark against which novel compounds can be directly compared. Its unique selectivity fingerprint—complete inactivity at S1P3 and S1P4 [2]—makes it a valuable tool for attributing observed effects to specific receptor subtype engagement.

Clinical Development Support & Biomarker Validation

Despite GSK2018682 not progressing beyond Phase 1 , the extensive and publicly available clinical data package provides a valuable resource for drug development teams. The quantitative relationships between dose, exposure, lymphocyte reduction (>70%) [1], and heart rate effects can be used to validate PK/PD modeling approaches or as comparator data for new S1P1-targeting candidates. The demonstrated feasibility of managing bradycardia with fed dosing [1] may inform the design of Phase 1 protocols for similar compounds.

In Vitro S1P Receptor Signaling Studies

As a selective S1P1/5 agonist with no activity at S1P2-4, GSK2018682 is an ideal tool for in vitro experiments requiring specific activation of the S1P1 pathway without confounding signals from other S1P subtypes. Its well-defined potency (S1P1 pEC50 7.7) makes it suitable for use in cell-based assays examining S1P1-mediated effects on cell migration, barrier function, or downstream signaling events.

Application
Selection Property
Validation Focus
MS model studies (EAE)
Selective S1P1/5 activation, no S1P2-4 crosstalk; lymphocyte PD reference data
Dose-response in EAE, receptor-specific pathway dissection
S1P modulator comparator profiling
Defined selectivity fingerprint and human PK parameters for benchmarking
Receptor subtype attribution, PK parameter comparison
PK/PD model development
Publicly available Phase 1 PK/PD dataset (exposure, lymphocyte reduction, heart rate)
Exposure-response modeling, protocol benchmarking for novel compounds
In vitro S1P1 pathway studies
Pure S1P1/5 agonism without S1P2-4 activity
Cell migration, barrier function, downstream signaling assays free of receptor crosstalk

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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